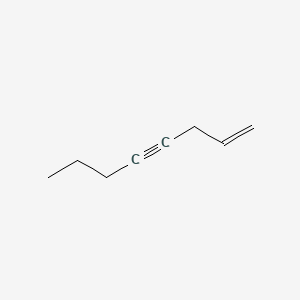

1-Octen-4-yne

Description

Structural Features and Unique Reactivity of Enynes in Advanced Synthesis

Enynes are organic compounds containing both an alkene (C=C) and an alkyne (C≡C) functional group. The specific arrangement of these unsaturated bonds dictates their reactivity. In 1-Octen-4-yne (CAS: 24612-83-7), the double bond is located at the C1-C2 position, and the triple bond is at the C4-C5 position, creating a non-conjugated system. However, the general class of enynes, particularly conjugated ones, exhibits a rich chemistry driven by the electronic conjugation and the potential for concerted or stepwise reactions involving both unsaturated centers.

The presence of both an alkene and an alkyne allows enynes to act as versatile substrates in a wide range of metal-catalyzed transformations. These include:

Enyne Metathesis: Catalyzed primarily by ruthenium complexes (e.g., Grubbs catalysts), this reaction involves the redistribution of bonds between an alkene and an alkyne to form conjugated 1,3-dienes thegoodscentscompany.comnist.govresearchgate.netnih.gov. Both intramolecular (ring-closing) and intermolecular (cross-metathesis) variants are well-established.

Cycloisomerization Reactions: Transition metals such as gold, palladium, and platinum are highly effective in catalyzing the cyclization of enynes. These reactions can lead to the formation of various cyclic structures, including furans, pyrans, and cyclopropanes, often through complex mechanistic pathways involving metal-carbene intermediates semanticscholar.orgresearchgate.netacs.orgrsc.orgfrontiersin.orgrsc.org.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as variations of the Sonogashira coupling, are crucial for forming new carbon-carbon bonds involving alkynes and alkenes, enabling the synthesis of more complex enyne systems or derivatives core.ac.ukajuronline.org.

Hydroboration: Reagents like boranes can selectively add across either the double or triple bond of an enyne, depending on the specific reagent and reaction conditions, providing access to functionalized intermediates derpharmachemica.comsolubilityofthings.com.

The specific positioning of the alkene and alkyne in 1-Octen-4-yne, separated by two saturated carbon atoms, influences its reactivity compared to conjugated enynes. Nevertheless, it retains the potential to engage in many of these transformations, albeit with potentially different selectivities or requiring tailored catalytic systems.

Overview of Research Significance of 1-Octen-4-yne as a Model Compound and Synthetic Intermediate

1-Octen-4-yne, like other enynes, serves as a valuable building block in organic synthesis. Its structure allows for the introduction of diverse functional groups and the construction of complex molecular architectures relevant to pharmaceuticals, agrochemicals, and advanced materials stenutz.eu. While extensive research may not be solely focused on 1-Octen-4-yne as a model compound in the same way as simpler alkenes or alkynes, its role as a representative enyne in studies exploring new synthetic methodologies is significant.

The study of enynes, including compounds like 1-Octen-4-yne, contributes to understanding:

Regioselectivity and Stereoselectivity: The precise control over where and how reactions occur on the enyne framework is crucial. Research into the catalytic activation of enynes helps elucidate these selectivity patterns.

Mechanism Elucidation: The unique reactivity of enynes provides a fertile ground for investigating reaction mechanisms, particularly those involving transition metal catalysis, such as the formation and reaction of metal carbenes or the intricacies of metathesis cycles thegoodscentscompany.comresearchgate.net.

Development of New Catalytic Systems: The quest for more efficient, selective, and sustainable synthetic routes often involves testing new catalysts and reaction conditions with representative substrates like enynes.

The significance of specific structural features, such as the position of the triple bond, has been noted when comparing different enyne derivatives for biological activity . This underscores the importance of studying specific enyne structures like 1-Octen-4-yne to understand structure-activity relationships and to tailor synthetic strategies.

Historical Context of Enynes in Chemical Transformations

The exploration of compounds containing multiple unsaturated bonds has a long history in organic chemistry. Early investigations into the reactivity of alkynes and alkenes laid the groundwork for understanding more complex systems like enynes. The development of transition metal catalysis in the latter half of the 20th century revolutionized the synthetic utility of enynes.

Key milestones include:

Early Metal Catalysis: Initial studies in the 1970s demonstrated the potential of palladium catalysts in coupling reactions involving alkynes and halides, forming enynes and related structures core.ac.uk.

Olefin Metathesis Revolution: The Nobel Prize in Chemistry in 2005, awarded to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock, recognized their pioneering work in olefin metathesis nih.gov. This breakthrough significantly advanced the field of enyne metathesis, providing highly efficient and selective catalytic systems for forming carbon-carbon double bonds and complex diene structures from enynes.

Advancements in Gold and Other Metal Catalysis: The discovery of gold's unique ability to activate alkynes catalytically led to significant advancements in enyne cycloisomerization and related reactions, offering mild conditions and novel transformations researchgate.netacs.orgrsc.orgfrontiersin.org. Similarly, copper and other transition metals have also been explored for their catalytic roles in enyne functionalization acs.org.

These historical developments have transformed enynes from molecules of academic curiosity into indispensable tools for constructing complex organic molecules and advanced materials.

Data Tables

To better illustrate the properties and reactivity of 1-Octen-4-yne and related enyne chemistry, the following data tables have been compiled.

Table 1: Physical Properties of 1-Octen-4-yne

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₂ | nist.govnih.govgoogle.comresearchgate.net |

| Molecular Weight | 108.1809 g/mol | nist.govgoogle.com |

| CAS Registry Number | 24612-83-7 | nist.govgoogle.comifpenergiesnouvelles.fr |

| IUPAC Name | 1-Octen-4-yne | google.comifpenergiesnouvelles.fr |

| Boiling Point | 110.8 °C at 760 mmHg | ifpenergiesnouvelles.fr |

| Density | 0.778 g/cm³ | ifpenergiesnouvelles.fr |

| LogP | 2.366 | |

| Flash Point | 8.2 °C | ifpenergiesnouvelles.fr |

| Refractive Index | 1.442 | ifpenergiesnouvelles.fr |

| Vapor Pressure | 27.5 mmHg at 25 °C | ifpenergiesnouvelles.fr |

Table 2: Representative Enynes Reactions and Catalysts

| Reaction Type | Catalyst/Reagent | Typical Yield (%) | Temperature (°C) | Key Challenges |

| Palladium-Catalyzed Cross-Coupling | Pd(PPh₃)₄ | 65–75 | 60–80 | Sensitivity to oxygen |

| Grignard Reaction (for synthesis) | Propargyl MgBr | ~50 | 0–25 | Regioselectivity issues |

| Ketone Reduction (hypothetical for synthesis) | LiAlH₄/Cp₂ZrHCl | 40–60 | 80–120 | Over-reduction |

| Oxidative Cyclization (for synthesis) | PhI(OAc)₂ | 55–70 | 25–40 | Substrate specificity |

| Enyne Metathesis | Ruthenium carbenes (e.g., Grubbs catalysts) | Varies | Mild to Moderate | Catalyst cost, substrate scope |

| Gold-Catalyzed Cycloisomerization | Gold salts/complexes (e.g., Au(I) catalysts) | Varies | Mild | Catalyst sensitivity, specific pathways |

| Hydroboration (selective double bond addition) | Br₂BH·SMe₂ (internal triple bond) or 9-BBN (terminal double bond) | Good to Very Good | Varies | Reagent choice for selectivity |

*Yields estimated from analogous reactions .

List of Compounds Mentioned:

1-Octen-4-yne

1-Hepten-3-yne

1-Undecen-3-yne

Propargyl magnesium bromide

Pentyl iodide

1-Octen-3-ol

1-Octyne

1-Octene

Valylene (2-methyl-1-butene-3-yne)

Isoprene (2-methyl-1,3-butadiene)

Cyclooctyne

4-Cyclooctyn-1-ol

1-Cycloocten-5-yne

Structure

3D Structure

Properties

IUPAC Name |

oct-1-en-4-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBXOVYWGIDVQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179358 | |

| Record name | 1-Octen-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24612-83-7 | |

| Record name | 1-Octen-4-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024612837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octen-4-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Octen 4 Yne and Its Structural Analogues

Targeted Synthesis Strategies for the 1-Octen-4-yne Framework

The synthesis of 1-Octen-4-yne (CH₂=CH-CH₂-C≡C-CH₂-CH₂-CH₃) requires the formation of a C-C bond that links an alkenyl fragment (specifically, a vinyl group) to an alkynyl fragment. This can be achieved through several strategic approaches.

A cornerstone strategy for enyne synthesis involves the cross-coupling of alkenyl and alkynyl precursors. The Sonogashira coupling reaction, a palladium- and copper-catalyzed cross-coupling between terminal alkynes and vinyl or aryl halides (or pseudohalides), is a highly effective method for constructing enyne systems nih.govwikipedia.orgorganic-chemistry.orglibretexts.orggelest.comgold-chemistry.orgmdpi.comnih.gov. For 1-Octen-4-yne, this would typically involve coupling a C4 vinyl halide or triflate with a C4 terminal alkyne, or vice versa. For instance, the reaction between a 1-halobut-1-ene derivative and but-1-yne, or between but-1-en-3-yne and a 1-halobutane derivative (though less direct for enyne formation), could conceptually lead to the desired structure. Other cross-coupling reactions, such as those involving alkenyl boronic acids or vinylsiloxanes with alkynyl halides, also provide access to enyne scaffolds organic-chemistry.orggelest.com.

Synthetic strategies can be broadly categorized as either linear or convergent.

Linear Synthesis: This approach involves building the carbon chain step-by-step, sequentially adding functional groups or carbon units. While feasible, linear syntheses can sometimes be less efficient for complex molecules due to the cumulative effect of yield losses in each step.

Construction of C-C Bonds Utilizing Alkenyl and Alkynyl Precursors

Catalytic Pathways in the Preparation of 1-Octen-4-yne and Related Enynes

Transition metal catalysis plays a pivotal role in enabling efficient and selective enyne synthesis. The choice of catalyst, ligands, and reaction conditions dictates the success and selectivity of these transformations.

A wide array of transition metals and their complexes have been employed to catalyze the formation of enyne structures. Palladium (Pd) and copper (Cu) are particularly prominent, especially in the context of the Sonogashira coupling nih.govwikipedia.orgorganic-chemistry.orglibretexts.orggelest.comgold-chemistry.orgmdpi.comnih.gov.

Palladium and Copper Catalysis (Sonogashira Coupling): This widely utilized reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(0) complexes) in conjunction with a copper(I) co-catalyst (e.g., CuI) and a base (often an amine like triethylamine) wikipedia.orglibretexts.org. The reaction couples a terminal alkyne with a vinyl halide (iodides and bromides being most reactive) or triflate, forming a new C-C bond and yielding the enyne. Variations include copper-free Sonogashira couplings and the use of immobilized or dendritic palladium catalysts for easier recovery and recycling wikipedia.orgorganic-chemistry.org.

Other Transition Metals: Beyond palladium and copper, other transition metals also facilitate enyne synthesis through various catalytic cycles.

Rhodium (Rh): Rhodium catalysts have been used for the dimerization of propargylic alcohols to form enynes researchgate.netnih.gov.

Nickel (Ni): Nickel catalysis has been explored for reductive coupling reactions involving enynes and aldehydes, and for the coupling of alkynes with enals mit.eduorganic-chemistry.org.

Iron (Fe): Iron catalysts can promote enyne formation through propargylic C-H functionalization or coupling reactions nih.govorganic-chemistry.orgorganic-chemistry.org.

Ruthenium (Ru): Ruthenium catalysts have been employed in the direct synthesis of conjugated tetraenes from enynes and dienes via regioselective insertion rsc.org.

Table 1: Representative Transition Metal-Catalyzed Enyne Synthesis Examples

| Reaction Type | Catalyst System | Alkenyl Precursor | Alkynyl Precursor | Product Type | Yield (%) | Stereoselectivity | Reference(s) |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | Vinyl Iodide | Terminal Alkyne | Enyne | Good-Excellent | Varies | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Sonogashira Coupling | Pd(0) / Cu(I) | Vinyl Triflate | Terminal Alkyne | Enyne | Good-Excellent | Varies | wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | CuI / N,N-dimethylglycine | Vinyl Iodide | Terminal Alkyne | Enyne | Good-Excellent | Varies | organic-chemistry.org |

| Hiyama-type Cross-Coupling | Copper-catalyzed | Vinylsiloxane | Bromoalkyne | Enyne | Good-Excellent | Varies | organic-chemistry.org |

| Alkynyl Grignard + Alkenyl Halide | FeCl₃ / LiBr | Alkenyl Bromide/Triflate | Alkynyl Grignard | Enyne | High-Excellent | Varies | organic-chemistry.org |

| Rh-catalyzed Dimerization | RhCl(PPh₃)₃ | Propargylic Alcohol | Propargylic Alcohol | (E)-1,3-Enyne | 73% | Predominantly (E) | researchgate.netnih.gov |

| Sila-Sonogashira Coupling | Pd-catalyzed | Vinyl Iodide | TMS-protected Alkyne | 1,5-dien-3-yne | Good | Varies | gelest.com |

Note: Specific yields and stereoselectivities can vary significantly based on the exact substrates and reaction conditions.

The control of stereochemistry, particularly the (E)/(Z) configuration of the double bond, is a critical aspect of enyne synthesis. While 1-Octen-4-yne possesses a terminal alkene, meaning the double bond itself does not exhibit E/Z isomerism, the synthesis of related enynes often requires precise stereochemical control.

In Sonogashira couplings, the stereochemistry of the vinyl halide precursor often dictates the stereochemistry of the resulting enyne. For instance, using (E)-vinyl halides or (E)-vinyl tellurides typically leads to the formation of (E)-enynes, preserving the double bond geometry organic-chemistry.orgnih.gov. Similarly, some catalytic systems are designed to favor specific stereoisomers. For example, certain rhodium-catalyzed dimerizations of propargylic alcohols yield predominantly (E)-1,3-enynes researchgate.netnih.gov. Other methods, like specific copper-catalyzed three-component reactions, can also achieve high regio- and stereoselectivity in enyne formation researchgate.net. The choice of ligands and reaction conditions is paramount in achieving the desired stereochemical outcome.

Compound Name List

1-Octen-4-yne

1-Octen-3-yne (B94658) (mentioned in search results for comparison)

1-Octen-4-ol (mentioned in search results as a related compound)

Reactivity and Chemical Transformations of 1 Octen 4 Yne

Hydroboration Chemistry of 1-Octen-4-yne

Hydroboration, the addition of a boron-hydrogen (B-H) bond across a carbon-carbon multiple bond, is a cornerstone transformation in organic synthesis, yielding organoboranes that serve as versatile intermediates. For 1-octen-4-yne, the presence of both an alkene and an alkyne introduces complexities and opportunities regarding selectivity.

The chemoselectivity of hydroboration in enynes like 1-octen-4-yne is highly dependent on the nature of the hydroborating agent and the catalyst employed. Generally, terminal alkenes are more reactive towards hydroboration than internal alkynes due to less steric hindrance. However, specific catalytic systems can invert this preference or achieve selective reaction at one functional group over the other.

For instance, reagents such as 9-BBN (9-Borabicyclo[3.3.1]nonane) have been shown to selectively hydroborate the terminal alkene moiety of 1-octen-4-yne, leaving the internal alkyne untouched researchgate.net. Conversely, other reagents, like dibromoborane (B81526) dimethyl sulfide (B99878) complex (Br₂BH·SMe₂), can exhibit selectivity for the internal alkyne, leading to the hydroboration of the triple bond in 1-octen-4-yne researchgate.net. Transition metal catalysts also play a critical role in dictating chemoselectivity. Some copper-based catalysts, for example, have demonstrated the ability to selectively hydroborate alkynes in the presence of alkenes, rendering the alkene moiety inert under the reaction conditions nih.gov. Conversely, certain ruthenium catalysts have been observed to preferentially react with the alkyne functionality in enynes rsc.org.

The regioselectivity of hydroboration dictates the position at which the boron atom adds to the unsaturated system. For the terminal alkene in 1-octen-4-yne, hydroboration typically follows an anti-Markovnikov pathway, where the boron atom attaches to the less substituted carbon (the terminal carbon), and the hydrogen atom adds to the more substituted carbon yale.eduvisualizeorgchem.commasterorganicchemistry.comlibretexts.org. This preference is attributed to electronic factors and steric considerations during the transition state yale.edulibretexts.org.

The regioselectivity for the internal alkyne is more nuanced. In the absence of specific directing catalysts, the hydroboration of unsymmetrical internal alkynes can lead to a mixture of products, with boron adding to either carbon of the triple bond. Steric interactions between the boron reagent and the alkyne substituents can influence this outcome chemistrysteps.com. However, advanced catalytic systems have been developed to achieve high regioselectivity. For example, cobalt catalysts employing specific diphosphine ligands have demonstrated unusual regioselectivity, achieving cis-α addition for dialkyl internal alkynes and cis-β addition for aryl alkyl internal alkynes nih.govacs.org. Similarly, cobalt-catalyzed hydroboration of 1,3-diynes can be controlled by the choice of phosphine (B1218219) ligand to favor boron addition to either the internal or external carbon acs.orgnih.gov.

Hydroboration is a syn-addition process, meaning that the boron and hydrogen atoms add to the same face of the double or triple bond masterorganicchemistry.comlibretexts.orgutexas.edu. This stereospecificity is crucial for controlling the stereochemistry of the resulting organoborane. For example, the hydroboration of an alkene will yield a product where the boron and hydrogen are cis to each other.

In some cases, particularly with specific palladium or rhodium catalysts, trans-hydroboration of alkynes within enyne systems has been achieved, leading to (Z)-alkenyl boronates rsc.orgnih.gov. The organoboranes formed through hydroboration are valuable intermediates. Their subsequent transformation, such as oxidation with hydrogen peroxide, typically proceeds with complete retention of stereochemistry at the carbon center where the boron was attached masterorganicchemistry.com. This allows for the stereoselective synthesis of alcohols, aldehydes, or other functionalized compounds.

A wide array of catalytic systems has been developed to promote and control the hydroboration of enynes, including 1-octen-4-yne. These systems often employ transition metals, with platinum, palladium, rhodium, ruthenium, cobalt, iron, and copper being prominent rsc.orgorganic-chemistry.orgsiena.edu.

Palladium (Pd) Catalysis: Palladium complexes, often paired with specialized ligands such as 1,4-azaborine-based phosphines (Senphos), have been utilized for the trans-selective hydroboration of enynes rsc.orgnih.govnih.gov. These systems can achieve high site, regio-, and stereoselectivity.

Cobalt (Co) Catalysis: Cobalt complexes, particularly those featuring pincer ligands or diphosphine ligands with specific structural features (e.g., cyclopropane (B1198618) scaffolds), have emerged as effective catalysts for the regioselective hydroboration of internal alkynes, including unsymmetrical ones nih.govacs.orgacs.orgacs.org.

Copper (Cu) Catalysis: Copper catalysts have been employed for both chemoselective hydroboration of alkynes nih.gov and for asymmetric hydroboration of 1,3-enynes, yielding chiral allenylboronates with high enantioselectivity rsc.orgacs.org.

Ruthenium (Ru) Catalysis: Ruthenium complexes are known to catalyze various hydroboration reactions of enynes, sometimes leading to cyclization products or specific regioselectivities siena.eduresearchgate.net.

Iron (Fe) Catalysis: Iron complexes, often using specific ligand architectures, have been developed for regioselective hydroboration of alkenes and alkynes nih.govacs.orged.ac.uk.

The choice of catalyst and ligand is paramount in directing the chemoselectivity (alkene vs. alkyne), regioselectivity (position of boron addition), and stereoselectivity (syn vs. trans addition) of the hydroboration reaction.

Stereoselective Formation of Organoboranes and Subsequent Derivatization

Olefin and Alkyne Metathesis Reactions Involving 1-Octen-4-yne

Ene-yne metathesis (EYM) is a powerful catalytic reaction that involves the rearrangement of carbon-carbon double and triple bonds, typically catalyzed by ruthenium carbene complexes, to form conjugated 1,3-dienes organic-chemistry.orgwikipedia.org. This reaction is a variation of olefin metathesis and can be either intermolecular or intramolecular (ring-closing ene-yne metathesis, RCEYM). 1-Octen-4-yne, possessing both an alkene and an alkyne, is a suitable substrate for EYM.

In EYM, a metal carbene catalyst facilitates the exchange of alkylidene groups between an alkene and an alkyne. The reaction typically proceeds via a catalytic cycle involving the formation of metallacyclobutene and metallacyclobutane intermediates organic-chemistry.orgwikipedia.orgacs.org. The mechanism can involve the catalyst first interacting with the alkene ("ene-first" pathway) or the alkyne ("yne-first" pathway), with the former often favored for ruthenium catalysts organic-chemistry.orgdigimat.in.

When 1-octen-4-yne participates in EYM, it can react with another alkene (e.g., ethylene) in an intermolecular fashion to yield a substituted 1,3-diene. The reaction can also occur intramolecularly if the molecule contains both functionalities appropriately spaced, leading to cyclic products through RCEYM. The driving force for EYM is often the formation of a thermodynamically stable conjugated diene system wikipedia.org.

Ruthenium carbene complexes, such as those developed by Grubbs, Hoveyda, and Mori, are the catalysts of choice for EYM due to their efficiency, functional group tolerance, and commercial availability organic-chemistry.orgwikipedia.orgacs.orgresearchgate.netnih.govnsf.gov. The development of second-generation ruthenium carbene catalysts has significantly advanced the scope and efficiency of EYM, enabling the synthesis of complex diene structures nih.govnsf.gov. The regioselectivity of the alkyne insertion step is often kinetically determined and can be influenced by the catalyst and substrate structure acs.org.

Data Tables

Table 1: Representative Hydroboration Reactions of Enynes

| Substrate Example (Similar to 1-Octen-4-yne) | Borane Source | Catalyst/Ligand System | Reaction Conditions | Chemoselectivity | Regioselectivity (Boron Addition) | Stereoselectivity | Yield | Citation |

| 1-Octen-4-yne | 9-BBN | None (metal-free) | THF | Alkene selective | Alkene: Anti-Markovnikov | Syn addition | High | researchgate.net |

| 1-Octen-4-yne | Br₂BH·SMe₂ | None (metal-free) | THF | Alkyne selective | Alkyne: Internal carbon | Syn addition | High | researchgate.net |

| 1,3-Enynes | HBpin | Pd(0)/Senphos | Various | Alkyne selective | Alkyne: Site-selective | Trans addition | High | rsc.orgnih.gov |

| Unsymmetrical Internal Alkynes | HBpin | Co-diphosphine complex | Various | N/A | cis-α or cis-β (catalyst-dependent) | cis addition | High | nih.govacs.org |

| 1,3-Enynes | HBpin | Cu(OAc) / (S,S)-Ph-BPE | Various | Alkyne selective | Alkyne: Site-selective | Enantioselective | Good | rsc.org |

Table 2: Representative Ene-Yne Metathesis (EYM) Reactions

| Substrate Example (Similar to 1-Octen-4-yne) | Alkene Partner | Catalyst System | Reaction Conditions | Product Type | Yield | Citation |

| Enynes | Ethylene | Grubbs' 2nd Gen. Ru Carbene Catalyst | Elevated temperature, pressure | 1,3-Dienes | High | organic-chemistry.orgwikipedia.org |

| Enynes | Ethylene | Hoveyda-Grubbs 2nd Gen. Ru Carbene Catalyst | 3 atm C₂H₄, 100 °C | 1,3-Dienes | High | researchgate.net |

| Functionalized Alkynes | Ethylene | Ru-based catalyst (e.g., Hoveyda-Grubbs type) | Metered addition of alkyne/catalyst, controlled temp | 1,3-Dienes | High | nsf.gov |

| 1,3-Enynes | N/A | Pd(0)/Senphos (in carboboration) | Various | Dienyl boronates | High | nih.gov |

Compound List

1-Octen-4-yne

9-Borabicyclo[3.3.1]nonane (9-BBN)

Dibromoborane dimethyl sulfide complex (Br₂BH·SMe₂)

Pinacolborane (HBpin)

Bis(pinacolato)diboron (B₂pin₂)

Catecholborane (HBcat)

Diborane (B₂H₆)

Borane (BH₃)

Pinacol

Alkenylboronates

Dienylboronates

Organoboranes

Ruthenium carbene complexes (e.g., Grubbs catalysts, Hoveyda-Grubbs catalysts)

Palladium complexes (e.g., Pd(0)/Senphos)

Cobalt complexes (e.g., Co-diphosphine, Co-pincer NHC)

Copper complexes (e.g., Cu(OAc))

1,3-Dienes

Cross-Metathesis (CM) with 1-Octen-4-yne

Addition Reactions to 1-Octen-4-yne

1-Octen-4-yne readily undergoes addition reactions due to the presence of both pi systems. The chemoselectivity of these reactions, targeting either the alkene or the alkyne, is a significant aspect of its chemistry.

Hydroboration: Hydroboration is a key addition reaction where a B-H bond is added across a carbon-carbon multiple bond. Studies have shown that different hydroborating agents exhibit distinct chemoselectivity when reacting with 1-Octen-4-yne. Dibromoborane-methyl sulfide (Br2BH·SMe2) has been shown to selectively hydroborate the internal triple bond of 1-Octen-4-yne. Subsequent protonolysis of the resulting vinylborane (B8500763) leads to the formation of (4Z)-1,4-octadiene Current time information in Hyderabad, IN.researchgate.netresearchgate.netresearchgate.net. Conversely, 9-borabicyclo[3.3.1]nonane (9-BBN) selectively hydroborates the terminal double bond of 1-Octen-4-yne Current time information in Hyderabad, IN.researchgate.netresearchgate.netresearchgate.net. This differential reactivity allows for selective functionalization of either the alkene or the alkyne moiety. N,N-Dimethylaniline·borane (DMAB) has also been investigated for hydroboration under sonication, showing regioselectivity researchgate.net.

Other Addition Reactions: The conjugated enyne system in 1-Octen-4-yne can enhance its susceptibility to electrophilic addition reactions . For instance, CSI has been shown to react specifically with the acetylene (B1199291) function of 1-Octen-4-yne, forming a 6-chloro-4-n-propyl-5-(2-propenyl)-1,2,3-oxathiazine 2,2-dioxide researchgate.netscribd.com. General mechanisms for the hydration of alkynes using sulfuric acid and mercury(II) sulfate (B86663) are known scribd.com. However, specific quantitative data, such as yields or detailed regioselectivity for common electrophilic additions like halogenation or hydration of 1-Octen-4-yne, were not detailed in the provided search results. Similarly, specific studies on the hydrogenation of 1-Octen-4-yne, detailing catalyst selectivity for either the alkene or alkyne, were not found.

Data Table: Selective Hydroboration of 1-Octen-4-yne

| Hydroborating Agent | Target Functional Group | Product Class (after protonolysis) | Selectivity Outcome |

| Br2BH·SMe2 | Internal Alkyne | (Z)-1,4-Octadiene | Selective Alkyne Hydroboration |

| 9-BBN | Terminal Alkene | Alkylborane (from alkene addition) | Selective Alkene Hydroboration |

Compound List

1-Octen-4-yne

Nucleophilic Conjugate Additions to Activated Enynes

Conjugate addition, also known as 1,4-addition or Michael addition, typically involves the nucleophilic attack on the β-carbon of an α,β-unsaturated carbonyl compound or similar activated alkene systems youtube.comlibretexts.orgmakingmolecules.com. In such systems, the electron-withdrawing group polarizes the π system, creating an electrophilic center at the β-position. While 1-Octen-4-yne does not possess a carbonyl group, its conjugated enyne structure can still undergo similar conjugate addition reactions. The extended π system allows for delocalization of charge, potentially making the terminal carbon of the alkyne (which is β to the alkene) or the vinylic carbon adjacent to the alkyne electrophilic enough to be attacked by nucleophiles. The specific outcome, including regioselectivity and the preference for 1,2-addition (attack at the alkene's double bond) versus 1,4-addition (attack at the alkyne-proximal carbon), is highly dependent on the nature of the nucleophile and the reaction conditions youtube.comlibretexts.org.

Radical Addition Chemistry

Radical addition reactions are a significant pathway for functionalizing unsaturated hydrocarbons, including enynes msu.edursc.org. In these processes, a radical species initiates the reaction by adding to a π bond, generating a new radical intermediate. This intermediate can then propagate the reaction by abstracting an atom (e.g., hydrogen) from a suitable donor, or undergo further addition.

For 1-Octen-4-yne, radical addition can occur at either the alkene or the alkyne moiety. For example, analogous to the reaction of bromine with 1-penten-4-yne (B3291226), which yields a dibromoalkyne msu.edu, radical halogenation of 1-Octen-4-yne could lead to addition across the double or triple bond. Transition metal-catalyzed reactions involving vinyl radicals also demonstrate the propensity of alkynes to engage in radical addition, leading to the formation of new carbon-carbon bonds and complex molecular architectures rsc.org. The mechanism typically involves initiation, propagation, and termination steps, where the regioselectivity of radical addition is often governed by the stability of the resulting radical intermediate.

Halogenation and Hydrogenation Processes

Halogenation: The addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), to alkynes is a well-established reaction. When 1-hexyne (B1330390) reacts with one equivalent of Cl₂, it forms trans-1,2-dichloro-1-hexene, a process that proceeds via anti-addition vaia.com. Similarly, 1-Octen-4-yne is expected to undergo halogenation at its triple bond, yielding a vicinal dihaloalkene with anti-stereochemistry. The alkene portion of 1-Octen-4-yne is also susceptible to halogenation, potentially leading to vicinal dihalides or, under excess halogen conditions, tetrahalogenated products.

| Reaction Type | Reactant | Reagent | Product (Expected for 1-Octen-4-yne) | Notes |

| Halogenation (1 eq) | 1-Octen-4-yne | Cl₂ | trans-1,2-dichloro-1-octen-4-yne | Anti-addition to the triple bond. Alkene moiety may also react. |

| Halogenation (1 eq) | 1-Octen-4-yne | Br₂ | trans-1,2-dibromo-1-octen-4-yne | Anti-addition to the triple bond. Alkene moiety may also react. |

Hydrogenation: Hydrogenation of alkynes can be controlled to yield either alkenes or alkanes. Partial hydrogenation using Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) is a highly effective method for converting alkynes into cis-alkenes msu.eduvaia.com. For instance, 1-hexyne is hydrogenated to cis-1-hexene under these conditions vaia.com. Therefore, 1-Octen-4-yne would be expected to undergo selective hydrogenation of its triple bond to yield cis-1-octen-4-ene. Complete hydrogenation, typically achieved with catalysts like palladium or platinum, saturates both the alkene and alkyne functionalities, leading to the formation of the corresponding alkane, octane, from 1-Octen-4-yne.

| Reaction Type | Reactant | Reagent | Product (Expected for 1-Octen-4-yne) | Notes |

| Partial Hydrogenation | 1-Octen-4-yne | H₂, Lindlar's catalyst | cis-1-octen-4-ene | Selective reduction of the triple bond to a cis-alkene. |

| Complete Hydrogenation | 1-Octen-4-yne | H₂, Pd or Pt catalyst | Octane | Saturation of both the alkene and alkyne functionalities. |

Cycloaddition Reactions and Pericyclic Processes

Pericyclic reactions are a class of concerted organic reactions that proceed through a cyclic transition state, governed by the principles of orbital symmetry msu.eduscribd.comwikipedia.orglibretexts.org. These reactions are often highly stereospecific and regioselective. Cycloadditions, such as the Diels-Alder reaction ([4+2] cycloaddition), are prominent examples of pericyclic processes msu.educhim.it.

1-Octen-4-yne, with its conjugated enyne system, can participate in various cycloaddition reactions. It can act as either a diene or a dienophile component in Diels-Alder reactions, or engage in other pericyclic cycloadditions like [2+2] or [4+3] cycloadditions, depending on the reaction partner and conditions. For example, a typical Diels-Alder reaction involves a diene (a molecule with four π electrons) and a dienophile (a molecule with two π electrons) forming a six-membered ring msu.educhim.it. An enyne like 1-Octen-4-yne could potentially react with a suitable diene or dienophile to form complex cyclic structures.

A generalized representation of a [4+2] cycloaddition (Diels-Alder reaction) involves the following:

General Diels-Alder Reaction: Diene (4π electrons) + Dienophile (2π electrons) → Cycloadduct (6-membered ring)

In the context of 1-Octen-4-yne, it could potentially serve as:

A Dienophile: Reacting with a 4π-electron diene.

A Diene Component: If a suitable 2π-electron dienophile is present, the enyne could participate in a [4+2] cycloaddition, with its conjugated system acting as the diene.

Furthermore, other pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements, are also fundamental to organic synthesis and are dictated by the same orbital symmetry principles msu.edulibretexts.org. The specific participation of 1-Octen-4-yne in these broader pericyclic processes would depend on its structural compatibility with the requirements of each reaction type.

Compound List

1-Octen-4-yne

1-hexyne

trans-1,2-dichloro-1-hexene

cis-1-hexene

Octane

1-penten-4-yne

4,5-dibromo-1-pentyne

Butadiene

Ethene

Cyclobutene

Norbornadiene

Quadricyclene

1,3-cyclopentadiene

Role of 1 Octen 4 Yne in Advanced Organic Synthesis and Materials Science

The strategic placement of unsaturation in 1-octen-4-yne—a terminal alkene at one end and an internal alkyne at the fourth carbon—allows for selective chemical transformations. This inherent versatility makes it a compound of interest across various chemical disciplines.

1-Octen-4-yne as a Versatile Building Block for Complex Organic Molecules

The dual functionality of 1-octen-4-yne renders it an exceptionally useful building block for the synthesis of intricate organic structures. Its ability to participate in a wide array of reactions enables chemists to introduce specific functionalities and assemble complex molecular architectures.

1-Octen-4-yne serves as a potent precursor for creating polyfunctionalized compounds. The alkene moiety can undergo reactions such as hydroboration-oxidation to introduce hydroxyl groups or dihydroxylation to form vicinal diols solubilityofthings.com. Concurrently, the alkyne functionality is amenable to various addition reactions, including halogenation and hydroboration, as well as participation in cycloaddition reactions like the Diels-Alder reaction, either as a dienophile or after transformation into a diene solubilityofthings.comacs.org. Furthermore, the alkyne can engage in click chemistry and Sonogashira coupling reactions, facilitating the introduction of diverse substituents and the construction of complex carbon frameworks acs.orgacs.org. This dual reactivity allows for sequential or selective functionalization, leading to molecules with multiple, precisely positioned functional groups.

The alkyne group within 1-octen-4-yne is a key feature for its incorporation into macrocyclic systems. Macrocycles, large ring structures, are prevalent in many natural products and pharmaceuticals. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are instrumental in forming the carbon-carbon bonds necessary for macrocyclization, often involving terminal alkynes acs.org. While specific examples detailing the use of 1-octen-4-yne in macrocyclization are not extensively documented, its structure makes it a suitable candidate for such strategies, contributing to the synthesis of complex cyclic architectures found in natural products sci-hub.se.

Alkynes are frequently employed as fundamental building blocks in the total synthesis of natural products due to their rich reactivity and ability to form new carbon-carbon bonds solubilityofthings.comsci-hub.sefiveable.me. The precise positioning of the triple bond in 1-octen-4-yne offers synthetic chemists a versatile handle for introducing specific structural elements or extending carbon chains, which is critical for assembling the complex skeletons of many natural products fiveable.me. Although direct applications of 1-octen-4-yne in the synthesis of specific named natural products are not detailed in the immediate search results, its structural attributes align with the requirements for such synthetic endeavors, positioning it as a valuable synthon in this field solubilityofthings.comfiveable.me.

Utilization of 1-Octen-4-yne in Polymer Chemistry and Advanced Materials

The unique combination of alkene and alkyne functionalities makes 1-octen-4-yne a promising candidate for polymerization reactions, leading to the development of novel polymeric materials with tailored properties.

1-Octen-4-yne is well-suited for participation in thiol-yne click polymerization, a highly efficient method for creating cross-linked polymer networks. This process typically involves the radical-mediated addition of thiols to alkynes, where each alkyne unit can react with two thiol molecules, forming dithioether linkages acs.orgnih.govresearchgate.net. This difunctional reactivity at the alkyne site leads to densely cross-linked structures, often exhibiting superior thermal and mechanical properties compared to their thiol-ene counterparts nih.gov. While direct polymerization studies specifically featuring 1-octen-4-yne are not explicitly detailed, related enynes such as 1-octen-3-yne (B94658) have been successfully employed in thiol-yne polymerizations acs.org, underscoring the potential of 1-octen-4-yne in this area d-nb.infoacs.org. Such polymers are promising for applications requiring robust networks, including coatings, adhesives, and advanced composites nih.gov.

The integration of unsaturated organic molecules, including alkynes, into organometallic polymers can yield materials with unique electronic, optical, and catalytic properties. While specific research detailing the use of 1-octen-4-yne in organometallic polymer synthesis is limited in the provided snippets, the broader field of organometallic chemistry extensively utilizes alkynes in the formation of metal-containing polymers and functional materials dtic.milacs.org. Palladium-catalyzed reactions involving alkynes are common for synthesizing such compounds acs.org. The dual functionality of 1-octen-4-yne could potentially be leveraged in coordination polymerization or in the development of materials with specialized electronic or catalytic functions through metal complexation.

Data Table: Comparative Properties in Thiol-Yne vs. Thiol-Ene Polymerization

Thiol-yne polymerization, utilizing difunctional alkynes, generally leads to more densely cross-linked networks with enhanced properties compared to thiol-ene polymerization. The following table illustrates typical differences observed in such systems, highlighting the potential advantages when employing monomers like 1-octen-4-yne.

| Property | Thiol-Ene Polymer | Thiol-Yne Polymer (Illustrative for 1-Octen-4-yne) |

| Cross-link Density | Moderate | High |

| Glass Transition Temp. (Tg) | Lower (-22.3 °C) | Higher (e.g., 48.9 °C) |

| Rubbery Modulus | Lower (13 MPa) | Higher (e.g., 80 MPa) |

| Reactivity of Unsaturated Bond | Monofunctional | Difunctional (alkyne) |

Note: The values for the "Thiol-Yne Polymer" column are representative of general findings in thiol-yne polymerizations using difunctional alkynes, indicating the potential properties achievable with monomers such as 1-octen-4-yne. nih.gov

Compound List

1-Octen-4-yne

1-Octen-3-yne

Oct-4-yne

1-Octyne

Thiols

Alkenes

Alkynes

Palladium catalysts

Mechanistic and Theoretical Studies on 1 Octen 4 Yne Transformations

Computational Chemistry and Quantum Mechanical Modeling

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

The predictive power of MD simulations extends to reactivity. By simulating the molecule in the presence of potential reactants or catalysts, researchers can observe preferred binding orientations and interactions. For 1-Octen-4-yne, MD can illustrate how specific conformations might facilitate or hinder the approach of a reagent to either the alkene or the alkyne group, thereby offering insights into which reaction pathways are more probable acs.orgnih.gov. For instance, simulations might reveal that certain conformations lead to more stable adsorption onto a catalytic surface, suggesting enhanced reactivity for those specific molecular arrangements in heterogeneous catalysis acs.org. Furthermore, MD can help identify potential transition states or energy barriers for specific transformations, providing a basis for predicting reaction rates and outcomes by understanding how molecular flexibility impacts reactivity nih.govnih.gov.

Data Table 1: Illustrative Conformational Analysis of 1-Octen-4-yne via MD Simulations

| Dihedral Angle (e.g., C2-C3-C4-C5) | Relative Energy (kJ/mol) | Conformational Description |

| 180° (anti) | 0.0 | Extended |

| 60° (gauche) | 2.5 | Kinked |

| -60° (gauche) | 2.8 | Kinked |

| 0° (syn) | 8.0 | Sterically hindered |

Note: These values are illustrative and represent typical findings from MD studies on similar flexible molecules. Actual simulations would provide detailed distributions and specific energy profiles.

Theoretical Insights into Chemoselectivity and Regioselectivity

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the factors governing chemoselectivity and regioselectivity in the reactions of molecules like 1-Octen-4-yne. This compound features both an alkene and an alkyne, presenting opportunities for selective reactions at one functional group over the other (chemoselectivity) or at specific positions within a functional group (regioselectivity).

Chemoselectivity: DFT calculations can quantitatively assess the preference of a reagent to react with the alkene or the alkyne. By computing activation energies for reactions at each functional group, theoretical models can predict which site is more reactive under specific conditions. For example, studies on similar enyne systems suggest that electrophilic additions might preferentially occur at the alkene due to its generally higher electron density and polarizability compared to the alkyne, although this can be reagent-dependent nih.govresearchgate.netresearchgate.netnsf.govwiley-vch.de. Conversely, certain metal-catalyzed processes might exhibit a stronger affinity for the alkyne moiety. Frontier Molecular Orbital (FMO) theory, often applied within DFT frameworks, can further elucidate chemoselectivity by analyzing orbital interactions, such as the overlap between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another, to predict preferred reaction sites researchgate.net.

Regioselectivity: When a reaction targets a specific functional group, regioselectivity dictates the preferred site of attack. For the alkene in 1-Octen-4-yne, regioselectivity would be relevant in additions like hydroboration or hydrohalogenation, determining which carbon atom receives the boron or halogen atom, respectively. For the alkyne, regioselectivity is crucial in additions across the triple bond. DFT calculations can predict these preferences by analyzing charge distributions, the stability of potential intermediates (e.g., carbocations), or the energies of transition states for different regiochemical outcomes nih.govnih.govnih.govorganic-chemistry.org. For instance, in hydroboration, theoretical models often show that boron preferentially adds to the less sterically hindered or more electron-rich carbon of the triple bond or double bond, with the hydrogen atom adding to the other site nih.govresearchgate.net.

Data Table 2: Illustrative Comparison of Activation Energies for Hypothetical Reactions

| Reaction Type (Hypothetical) | Functional Group Targeted | Activation Energy (kJ/mol) | Predicted Chemoselectivity |

| Electrophilic Addition | Alkene | 75 | Preferred |

| Electrophilic Addition | Alkyne | 95 | Less Preferred |

| Hydroboration | Alkene | 60 | Preferred |

| Hydroboration | Alkyne | 85 | Less Preferred |

Note: These values are representative of theoretical findings that guide predictions of chemoselectivity. Actual calculated values depend heavily on the specific reagent and computational methodology used.

Compound List:

1-Octen-4-yne

Advanced Analytical Techniques in the Research of 1 Octen 4 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

NMR spectroscopy is a cornerstone in organic chemistry, offering unparalleled detail about molecular structure and dynamics. For 1-Octen-4-yne, NMR techniques are crucial for confirming its structure, monitoring synthetic transformations, and elucidating reaction mechanisms, particularly when it participates in complex reactions.

¹H NMR for Monitoring Reaction Progress and Product Identification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly effective for tracking the progress of reactions involving 1-Octen-4-yne and for identifying the resulting products. By observing the disappearance of starting material signals and the appearance of new signals corresponding to the product, chemists can determine reaction completion and assess product purity. The characteristic chemical shifts and splitting patterns of the protons in 1-Octen-4-yne, such as those in the vinyl group (CH₂=CH-) and adjacent to the alkyne (–C≡C–CH₂–), provide distinct fingerprints. For instance, in similar enyne systems, the vinyl protons typically resonate in the δ 5.0–6.5 ppm range, while the methylene (B1212753) protons adjacent to the alkyne appear around δ 2.0–2.5 ppm semanticscholar.orgscispace.com. These signals can be monitored over time to follow the consumption of 1-Octen-4-yne or the formation of a desired product.

Table 6.1.1: Representative ¹H NMR Chemical Shifts for 1-Octen-4-yne

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity (Example) | Description |

| Vinyl (CH₂=) | 5.0–5.5 | d | Terminal methylene protons of the alkene |

| Vinyl (=CH–) | 5.5–6.0 | dt | Methine proton of the alkene |

| Allylic CH₂ | 2.0–2.5 | t or q | Methylene group adjacent to the alkyne |

| Alkynyl CH₂ | 2.0–2.5 | t | Methylene group adjacent to the alkyne |

| Alkyl CH₂ | 1.2–1.6 | m | Internal methylene groups |

| Terminal CH₃ | 0.8–1.0 | t | Methyl group at the end of the alkyl chain |

Note: Chemical shifts are approximate and can vary depending on the solvent and specific reaction environment. Data is representative of similar enyne structures semanticscholar.orgscispace.com.

¹³C NMR for Structural Elucidation and Isomeric Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is invaluable for determining the carbon skeleton of a molecule and identifying different carbon environments, including those involved in double and triple bonds. For 1-Octen-4-yne, ¹³C NMR can confirm the presence of the alkene (vinyl carbons) and alkyne (acetylenic carbons) functionalities, as well as the saturated alkyl chain. The chemical shifts for the sp² hybridized carbons of the double bond typically fall in the δ 110–140 ppm range, while the sp hybridized carbons of the triple bond resonate in the δ 70–85 ppm range semanticscholar.orgscispace.com. The methylene carbon adjacent to the alkyne would appear in the δ 20–25 ppm range. ¹³C NMR is also crucial for distinguishing between isomers, providing definitive structural assignments.

Table 6.1.2: Representative ¹³C NMR Chemical Shifts for 1-Octen-4-yne

| Carbon Type | Typical Chemical Shift (δ, ppm) | Description |

| Vinyl (CH₂=) | 110–120 | Terminal alkene carbon |

| Vinyl (=CH–) | 130–140 | Internal alkene carbon |

| Alkyne (–C≡) | 70–80 | Acetylenic carbon adjacent to CH₂ |

| Alkyne (≡C–) | 80–85 | Acetylenic carbon adjacent to CH₂ |

| CH₂ adjacent to alkyne | 20–25 | Methylene group next to the triple bond |

| Alkyl CH₂ | 20–30 | Internal methylene groups |

| Terminal CH₃ | 13–15 | Methyl group at the end of the alkyl chain |

Note: Chemical shifts are approximate and can vary. Data is representative of similar enyne structures semanticscholar.orgscispace.com.

Heteronuclear NMR (e.g., ¹¹B NMR) for Organoborane Intermediates

When 1-Octen-4-yne undergoes reactions involving boron reagents, such as hydroboration, Heteronuclear NMR, particularly ¹¹B NMR, becomes critical for mechanistic studies. ¹¹B NMR is highly sensitive to the electronic environment around the boron atom and can distinguish between different boron species (e.g., R₂BH, R₂BR, R₃B). Studies on the hydroboration of 1-Octen-4-yne have utilized ¹¹B NMR to monitor the reaction progress and to determine the regioselectivity of the addition across the triple bond or the double bond derpharmachemica.comresearchgate.net. For example, the hydroboration of 1-Octen-4-yne with reagents like Br₂BH·SMe₂ or 9-BBN has been investigated using ¹¹B NMR to track the formation of organoborane intermediates and understand the selectivity of the process researchgate.net. The characteristic chemical shifts for trialkylboranes typically appear around δ 80–90 ppm, while dialkylboranes can resonate at higher fields derpharmachemica.com.

Mass Spectrometry (MS) in Reaction Product Analysis and Confirmation

Mass Spectrometry (MS) provides essential information about the molecular weight and elemental composition of compounds, as well as their fragmentation patterns, which aid in structural identification and confirmation.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for obtaining the exact mass of a molecular ion or fragment, allowing for the unambiguous determination of its elemental composition. For 1-Octen-4-yne (C₈H₁₂), HRMS can confirm its molecular formula by matching the experimentally determined exact mass to the calculated mass. For instance, the calculated exact mass for C₈H₁₂ is 108.0939 Da nist.gov. Techniques like Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Electron Ionization (EI) coupled with high-resolution mass analyzers (e.g., Time-of-Flight, Orbitrap) are commonly employed rsc.orgrsc.org. This precise mass measurement is crucial for distinguishing 1-Octen-4-yne from other compounds with similar nominal masses.

Table 6.2.1: Mass Spectrometry Data for 1-Octen-4-yne

| Parameter | Value/Description | Technique/Source |

| Molecular Formula | C₈H₁₂ | nist.gov |

| Nominal Molecular Weight | 108 g/mol | nist.gov |

| Calculated Exact Mass | 108.0939 Da | nist.gov |

| Common Ionization Methods | EI, ESI, APCI | nist.govrsc.org |

| Fragmentation (EI) Examples | [M]⁺ (m/z 108), [M-CH₃]⁺ (m/z 93), [M-C₂H₅]⁺ (m/z 79) | Based on general principles youtube.com and NIST data nist.gov |

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS), also known as product ion scanning, involves fragmenting a selected precursor ion and analyzing the resulting fragment ions. This technique provides detailed structural information by revealing characteristic fragmentation pathways. For 1-Octen-4-yne, analyzing the MS/MS fragmentation of its molecular ion (m/z 108) can help confirm the presence and connectivity of the alkene and alkyne functionalities. Common fragmentation pathways for such unsaturated hydrocarbons include alpha-cleavage (loss of alkyl radicals) and rearrangements. For example, fragmentation might lead to ions corresponding to the loss of methyl (M-15), ethyl (M-29), or propyl (M-43) radicals, as well as ions representing characteristic fragments of the alkene or alkyne portions of the molecule youtube.commiamioh.edu. Understanding these fragmentation patterns is vital for identifying 1-Octen-4-yne in complex mixtures or for confirming its structure after synthesis.

Table 6.2.2: Representative Fragmentation Pathways in MS/MS of 1-Octen-4-yne

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description of Fragment/Process | Technique/Source |

| 108 ([M]⁺) | 93 | 15 (CH₃) | Loss of a methyl radical from the alkyl chain | Based on general principles youtube.commiamioh.edu |

| 108 ([M]⁺) | 79 | 29 (C₂H₅) | Loss of an ethyl radical from the alkyl chain | Based on general principles youtube.commiamioh.edu |

| 108 ([M]⁺) | 65 | 43 (C₃H₇) | Loss of a propyl radical from the alkyl chain | Based on general principles youtube.commiamioh.edu |

| 108 ([M]⁺) | 41 | 67 | Allyl cation (CH₂=CH-CH₂⁺) or vinyl cation (CH₂=CH⁺) fragment | Based on general principles youtube.commiamioh.edu |

| 108 ([M]⁺) | 39 | 69 | Propargyl cation (HC≡C-CH₂⁺) fragment | Based on general principles youtube.commiamioh.edu |

Note: Fragmentation patterns are based on general principles for similar unsaturated hydrocarbons and may vary depending on the ionization method and specific experimental conditions.

Future Research Directions and Emerging Trends for 1 Octen 4 Yne

Development of Sustainable and Environmentally Benign Synthetic Routes

The drive towards greener chemical processes necessitates the development of synthetic routes for 1-Octen-4-yne that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Emerging trends in this area include:

Atom-Economical Processes: Research is focusing on reactions that incorporate all or most of the atoms from the starting materials into the final product. Enyne metathesis, for instance, is recognized as an atom-economical process that can be appealing from a green chemistry perspective. Similarly, transition metal-catalyzed reactions, such as Ni-catalyzed diborylative cyclization of enynes, are being explored for their atom economy and use of inexpensive catalysts. Manganese(I)-catalyzed C–H activation for enyne synthesis also offers a highly selective and atom-economical strategy.

Biocatalysis: The use of enzymes for chemical transformations is gaining significant traction. Ene-reductases (EREDs) are being investigated for the selective bioreduction of electron-deficient alkynes to alkenes, potentially offering mild reaction conditions and high stereoselectivity without the need for transition metal catalysts. While direct biocatalytic synthesis of 1-Octen-4-yne is not yet widely reported, the principles of biocatalysis for alkyne and alkene transformations are highly relevant for future developments.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of reaction control, safety, and scalability, making it an attractive approach for sustainable production. Applying flow chemistry techniques to enyne synthesis could lead to improved yields, selectivity, and reduced reaction times compared to traditional batch methods.

Mechanochemistry: Solvent-free mechanochemical synthesis, which involves coupling mechanical and chemical processes at the molecular level, presents a promising avenue for sustainable organic synthesis. Its application in enyne derivative synthesis could lead to improved yields and energy efficiency.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The precise control over the reactivity of the alkene and alkyne functionalities in 1-Octen-4-yne requires the development of sophisticated catalytic systems. Future research will likely focus on:

Transition Metal Catalysis: Advanced transition metal catalysts, particularly those based on palladium, rhodium, iridium, and nickel, will continue to be explored for their ability to mediate selective transformations of enynes. This includes developing catalysts that can achieve high chemo- and regioselectivity in cross-coupling reactions, hydroboration, and metathesis reactions involving 1-Octen-4-yne. For example, iridium-catalyzed trans-semihydrogenation of 1,3-enynes using ethanol (B145695) as both hydrogen source and solvent showcases the potential for selective transformations.

Organocatalysis: The development of metal-free catalytic systems, such as organocatalysts, offers an alternative path to achieve selective enyne transformations, aligning with green chemistry principles. While specific examples for 1-Octen-4-yne are nascent, the broader field of organocatalysis for alkyne and alkene activation is rapidly expanding.

Dual Catalysis and Cooperative Catalysis: Combining different catalytic species or employing cooperative effects between catalysts could unlock new reactivities and selectivities. For instance, cooperative homometallic catalysis involving Ni complexes has shown promise in atom-economical diborylative cyclizations of enynes.

Investigation of 1-Octen-4-yne in Cascade Reactions and Multicomponent Transformations

The inherent reactivity of the enyne moiety makes 1-Octen-4-yne an ideal candidate for complex, one-pot synthetic strategies. Future research will likely focus on:

Cascade Reactions: Designing synthetic sequences where multiple reactions occur sequentially in a single pot without isolation of intermediates can significantly streamline synthesis. Enyne metathesis, for example, can be coupled with Diels-Alder reactions to create complex cyclic structures in cascade processes. The development of such cascade reactions involving 1-Octen-4-yne could lead to the efficient construction of polycyclic frameworks and heterocycles.

Multicomponent Transformations (MCTs): MCTs, where three or more reactants combine in a single step to form a product, offer high efficiency and molecular diversity. Investigating the participation of 1-Octen-4-yne in various MCTs, such as those involving cycloadditions or coupling reactions, could lead to the rapid assembly of complex molecular architectures.

Application of 1-Octen-4-yne in the Synthesis of Advanced Materials with Tunable Properties

The conjugated π-system of enynes, and specifically the combination of alkene and alkyne functionalities, suggests potential applications in materials science. Future research directions include:

Polymer Synthesis: 1-Octen-4-yne could serve as a monomer or co-monomer in the synthesis of novel polymers. The presence of both alkene and alkyne groups allows for diverse polymerization mechanisms, potentially leading to conjugated polymers with tunable electronic and optical properties. Research into transition-metal-catalyzed polymerizations or click chemistry approaches involving enynes could yield materials for organic electronics or sensors.

Functional Materials: The ability to selectively functionalize the alkene or alkyne moieties of 1-Octen-4-yne allows for the incorporation of specific functional groups, leading to tailored material properties. This could include the development of new organic semiconductors, luminescent materials, or responsive polymers.

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational chemistry and experimental studies is crucial for accelerating the discovery and optimization of new synthetic methodologies and applications for 1-Octen-4-yne.

Computational Modeling: Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition states, and the electronic properties of enynes, aiding in the rational design of catalysts and reaction conditions. Machine learning approaches can also be employed to predict reactivity and optimize reaction parameters, accelerating the discovery of new transformations.

Predictive Synthesis: By combining computational predictions with experimental validation, researchers can develop predictive models for the synthesis and reactivity of 1-Octen-4-yne. This includes predicting regioselectivity, stereoselectivity, and potential side reactions, thereby guiding experimental efforts towards more efficient and targeted outcomes.

Compound List

1-Octen-4-yne

This article is structured to address the future research directions and emerging trends for 1-Octen-4-yne as per the provided outline. The content focuses on potential advancements in synthesis, catalysis, reaction methodologies, and materials applications, supported by current research trends in enyne chemistry.7.2. Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The precise control over the reactivity of the alkene and alkyne functionalities in 1-Octen-4-yne requires the development of sophisticated catalytic systems. Future research will likely focus on:

Transition Metal Catalysis: Advanced transition metal catalysts, particularly those based on palladium, rhodium, iridium, and nickel, will continue to be explored for their ability to mediate selective transformations of enynes. This includes developing catalysts that can achieve high chemo- and regioselectivity in cross-coupling reactions, hydroboration, and metathesis reactions involving 1-Octen-4-yne. For example, Ruthenium-catalyzed alkene–alkyne couplings have shown promise in forming stereodefined products. Palladium-catalyzed cross-coupling reactions between alkynes and enynes are well-developed for preparing 1,3-enynes. Iron-catalyzed propargylic C–H functionalization offers a route to 1,3-enynes through C–C bond formation. Nickel catalysis is also being explored for various enyne transformations, including diborylative cyclizations. Copper catalysis is emerging as a powerful approach for enyne functionalization, offering milder conditions and potentially greater sustainability.

Organocatalysis: The development of metal-free catalytic systems, such as organocatalysts, offers an alternative path to achieve selective enyne transformations, aligning with green chemistry principles. N-heterocyclic carbenes (NHCs) have shown utility in the radical acylalkylation of 1,3-enynes to access allenic ketones. Organocatalytic allylic alkylation of alkyne-substituted MBH carbonates is also being investigated for the synthesis of 1,4-enynes with quaternary stereocenters.

Dual Catalysis and Cooperative Catalysis: Combining different catalytic species or employing cooperative effects between catalysts could unlock new reactivities and selectivities. Photoredox/nickel dual catalysis has been used for the selective 1,4-arylsulfonation of 1,3-enynes. Cooperative catalysis involving palladium, Lewis acids, and copper cocatalysts has shown promise in the trans-hydroalkynylation of internal 1,3-enynes.

Investigation of 1-Octen-4-yne in Cascade Reactions and Multicomponent Transformations

The inherent reactivity of the enyne moiety makes 1-Octen-4-yne an ideal candidate for complex, one-pot synthetic strategies. Future research will likely focus on:

Cascade Reactions: Designing synthetic sequences where multiple reactions occur sequentially in a single pot without isolation of intermediates can significantly streamline synthesis. Enyne metathesis, for example, can be coupled with Diels-Alder reactions to create complex cyclic structures in cascade processes. The development of such cascade reactions involving 1-Octen-4-yne could lead to the efficient construction of polycyclic frameworks and heterocycles. Transition metal-catalyzed cycloisomerization of enynes is a well-established method for accessing cyclic products.

Multicomponent Transformations (MCTs): MCTs, where three or more reactants combine in a single step to form a product, offer high efficiency and molecular diversity. Investigating the participation of 1-Octen-4-yne in various MCTs, such as those involving cycloadditions or coupling reactions, could lead to the rapid assembly of complex molecular architectures. Palladium-catalyzed carbonylative transformations of acetylenic substrates can lead to heterocycles through sequential reactions.

Application of 1-Octen-4-yne in the Synthesis of Advanced Materials with Tunable Properties

The conjugated π-system of enynes, and specifically the combination of alkene and alkyne functionalities, suggests potential applications in materials science. Future research directions include:

Polymer Synthesis: 1-Octen-4-yne could serve as a monomer or co-monomer in the synthesis of novel polymers. The presence of both alkene and alkyne groups allows for diverse polymerization mechanisms, potentially leading to conjugated polymers with tunable electronic and optical properties. Research into transition-metal-catalyzed polymerizations or click chemistry approaches involving enynes could yield materials for organic electronics or sensors.

Functional Materials: The ability to selectively functionalize the alkene or alkyne moieties of 1-Octen-4-yne allows for the incorporation of specific functional groups, leading to tailored material properties. This could include the development of new organic semiconductors, luminescent materials, or responsive polymers.

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational chemistry and experimental studies is crucial for accelerating the discovery and optimization of new synthetic methodologies and applications for 1-Octen-4-yne.

Computational Modeling: Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition states, and the electronic properties of enynes, aiding in the rational design of catalysts and reaction conditions. Machine learning approaches can also be employed to predict reactivity and optimize reaction parameters, accelerating the discovery of new transformations.

Predictive Synthesis: By combining computational predictions with experimental validation, researchers can develop predictive models for the synthesis and reactivity of 1-Octen-4-yne. This includes predicting regioselectivity, stereoselectivity, and potential side reactions, thereby guiding experimental efforts towards more efficient and targeted outcomes.

Compound List

1-Octen-4-yne

This article is structured to address the future research directions and emerging trends for 1-Octen-4-yne as per the provided outline. The content focuses on potential advancements in synthesis, catalysis, reaction methodologies, and materials applications, supported by current research trends in enyne chemistry.

Q & A

Q. What strategies optimize literature reviews for identifying gaps in 1-Octen-4-yne research?

- Methodological Answer : Use citation-tracking tools (e.g., Web of Science) to map seminal studies. Annotate databases with keywords like “alkyne functionalization” and “kinetic isotope effects.” Prioritize primary sources over reviews and validate claims via independent replication of key experiments .

Q. Tables for Reference

| Parameter | Typical Range | Analytical Method |

|---|---|---|

| Reaction Temperature | 60–80°C | Differential Scanning Calorimetry |

| C≡C IR Stretch | 2100–2260 cm⁻¹ | FT-IR Spectroscopy |

| ¹³C NMR (Alkyne Carbons) | δ 70–85 ppm | ¹³C DEPT-Q NMR |

| Purification Yield | 60–85% | GC-MS with Internal Standard |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.